molecular formula C22H21BrN2O4S B3710386 2-(4-BROMOPHENOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(4-BROMOPHENOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B3710386
M. Wt: 489.4 g/mol
InChI Key: WSTVWWOEXVYWSH-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group, a naphthylsulfonyl group, and a piperazino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxyalkane. This intermediate is then reacted with 2-naphthylsulfonyl chloride in the presence of a base to introduce the naphthylsulfonyl group. Finally, the piperazino group is introduced through a nucleophilic substitution reaction with piperazine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The naphthylsulfonyl group can be reduced under specific conditions to yield sulfonamide derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include phenolic derivatives, sulfonamide derivatives, and various substituted phenoxy compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-BROMOPHENOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The naphthylsulfonyl group may enhance the compound’s binding affinity to certain proteins, while the piperazino group can influence its solubility and bioavailability. Together, these functional groups contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENOXY)TETRAHYDROPYRAN: This compound shares the bromophenoxy group but lacks the naphthylsulfonyl and piperazino groups, making it less versatile in terms of biological activity.

    N-[4-(4-BROMOPHENOXY)PHENYL]-2-NAPHTHALENESULFONAMIDE: This compound is similar but has a different substitution pattern, which can affect its chemical reactivity and biological properties.

Uniqueness

2-(4-BROMOPHENOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of functional groups, which provide a balance of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c23-19-6-8-20(9-7-19)29-16-22(26)24-11-13-25(14-12-24)30(27,28)21-10-5-17-3-1-2-4-18(17)15-21/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTVWWOEXVYWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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